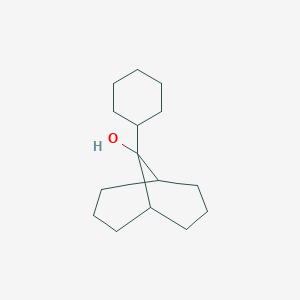
9-Cyclohexylbicyclo(3.3.1)nonan-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Cyclohexylbicyclo(3.3.1)nonan-9-ol is an organic compound with the molecular formula C15H26O and a molecular weight of 222.374 g/mol It is a bicyclic alcohol featuring a cyclohexyl group attached to a bicyclo(331)nonane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Cyclohexylbicyclo(3.3.1)nonan-9-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylmagnesium bromide with bicyclo(3.3.1)nonan-9-one, followed by reduction to yield the desired alcohol . The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, can enhance yield and purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
9-Cyclohexylbicyclo(3.3.1)nonan-9-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation using thionyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: 9-Cyclohexylbicyclo(3.3.1)nonan-9-one.
Reduction: 9-Cyclohexylbicyclo(3.3.1)nonane.
Substitution: 9-Cyclohexylbicyclo(3.3.1)nonyl chloride.
Scientific Research Applications
9-Cyclohexylbicyclo(3.3.1)nonan-9-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 9-Cyclohexylbicyclo(3.3.1)nonan-9-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclohexyl and bicyclo(3.3.1)nonane moieties contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
9-Ethylbicyclo(3.3.1)nonan-9-ol: Similar structure with an ethyl group instead of a cyclohexyl group.
9-Oxabicyclo(3.3.1)nonan-2-ol: Contains an oxygen atom in the bicyclic framework.
Uniqueness
9-Cyclohexylbicyclo(3.3.1)nonan-9-ol is unique due to its specific combination of a cyclohexyl group and a bicyclo(3.3.1)nonane framework. This structure imparts distinct physical and chemical properties, making it valuable for various research applications.
Properties
CAS No. |
21915-40-2 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
9-cyclohexylbicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C15H26O/c16-15(12-6-2-1-3-7-12)13-8-4-9-14(15)11-5-10-13/h12-14,16H,1-11H2 |
InChI Key |
MYSPSMCNWBEYPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2(C3CCCC2CCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



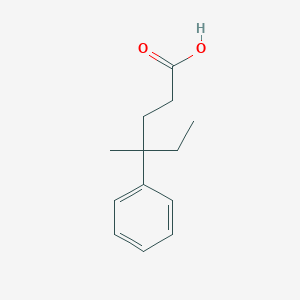

![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15076466.png)

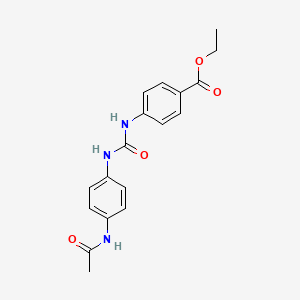
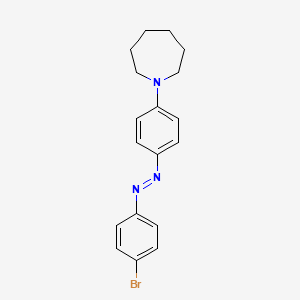
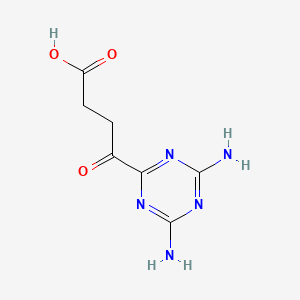


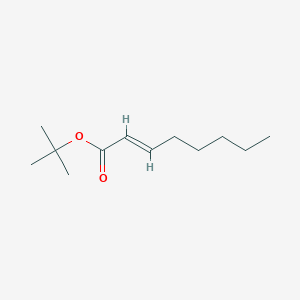
![1-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B15076512.png)


